molecular formula C17H20F3N3O4S B2448204 3-Phenyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034513-10-3

3-Phenyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

カタログ番号: B2448204
CAS番号: 2034513-10-3
分子量: 419.42
InChIキー: PWHBGFXTEZOSLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme responsible for the rapid inactivation of incretin hormones such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the half-life of active incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release, which makes it a valuable pharmacological tool for investigating novel pathways in type 2 diabetes mellitus research . The structural motif of the imidazolidine-2,4-dione core is a known pharmacophore for DPP-4 inhibition, while the 3,3,3-trifluoropropylsulfonyl group contributes to enhanced metabolic stability and binding affinity. This compound is primarily used in preclinical studies to elucidate the complex physiology of the incretin system, to validate DPP-4 as a therapeutic target, and to serve as a reference compound in the development and screening of new anti-diabetic agents. Its research applications extend to exploring potential cardioprotective and anti-inflammatory effects associated with DPP-4 inhibition, providing a multifaceted tool for metabolic disease research.

特性

IUPAC Name

3-phenyl-1-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O4S/c18-17(19,20)8-11-28(26,27)21-9-6-13(7-10-21)22-12-15(24)23(16(22)25)14-4-2-1-3-5-14/h1-5,13H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHBGFXTEZOSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions optimize yield?

Answer:
The synthesis involves sequential sulfonation of the piperidine ring followed by coupling with the imidazolidine-dione core. Key steps include:

  • Sulfonation: Reacting trifluoropropyl sulfonyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃) in aprotic solvents like dichloromethane .
  • Coupling: Use nucleophilic substitution or Buchwald-Hartwig amination for imidazolidine-dione attachment, optimizing temperatures (0–70°C) and catalysts (e.g., KI) to suppress side reactions .
  • Purification: Column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol achieves >85% purity, with yields up to 89% under controlled exothermic conditions .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • Structural Confirmation:
    • NMR: ¹H/¹³C/¹⁹F NMR to verify trifluoropropyl, piperidine, and dione moieties.
    • HRMS: Exact mass determination (±2 ppm tolerance) .
  • Purity Assessment:
    • HPLC: Reverse-phase C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) resolves impurities .
    • Elemental Analysis: C/H/N within ±0.4% of theoretical values .

Advanced: How to resolve contradictory solubility data across experimental setups?

Answer:

  • Polymorph Screening: XRPD and DSC identify crystalline forms affecting solubility .
  • Standardized Conditions: Use biorelevant media (FaSSIF/FeSSIF, 37°C) and USP rotating paddle method.
  • Statistical Analysis: Apply ANOVA to variables like pH, ionic strength, and particle size .

Advanced: What methods characterize polymorphic forms and their biological impact?

Answer:

  • Screening: Recrystallize from ethanol/acetonitrile at varying cooling rates.
  • Characterization:
    • XRPD: Resolves lattice differences.
    • DSC: Identifies melting points and enthalpic transitions .
  • Stability Testing: Accelerated conditions (40°C/75% RH) determine the stable form for formulation .

Intermediate: How to design enzymatic inhibition assays for kinase activity?

Answer:

  • Assay Conditions: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
  • Controls: Include staurosporine (positive) and vehicle (DMSO ≤1%).
  • IC₅₀ Determination: 8-point dose-response curves using ADP-Glo assays .

Advanced: What SAR strategies optimize the pharmacophore?

Answer:

  • Core Modifications: Introduce electron-withdrawing groups at the 3-phenyl position to enhance metabolic stability.
  • Piperidine Variations: Test sulfonyl analogs (methyl, phenyl) for target binding via SPR or ITC.
  • ADMET Profiling: Evaluate CYP inhibition and microsomal stability alongside potency .

Basic: How to profile impurities during scale-up synthesis?

Answer:

  • In-Process Controls: UPLC monitors reaction progression.
  • LC-MS: Identifies impurities ≥0.1%; preparative HPLC isolates key by-products.
  • Genotoxic Screening: Derivatization GC-MS for sulfonate esters .

Advanced: How to predict BBB penetration using in vitro models?

Answer:

  • MDCK-MDR1 Assay: Papp >5×10⁻⁶ cm/s and efflux ratio <2.5 indicate favorable penetration.
  • PAMPA-BBB: Validates passive diffusion.
  • P-gp Substrate Testing: Co-administer verapamil to assess transporter effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。